3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine
Description
Properties
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c10-9(11,12)8-2-1-7(5-13-8)14-3-4-15-6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFODWPNDKZSZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=CN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Thiourea Derivative Route
One industrially relevant method utilizes 2-cyano-3-trifluoromethyl-5-aminopyridine as the starting material, which undergoes reaction with ammonium thiocyanate and aromatic acid chlorides to form pyridinethiourea derivatives. This is followed by hydrolysis under alkaline conditions to yield intermediate compounds convertible under acidic conditions or via one-pot reactions to target molecules structurally related to 3-(6-(trifluoromethyl)pyridin-3-yl)thiazolidine.
-
- Avoids toxic reagents such as thiophosgene.
- Uses green reagents and environmentally friendly conditions.
- Suitable for scale-up and industrial production.
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-cyano-3-trifluoromethyl-5-aminopyridine + ammonium thiocyanate + aromatic acid chloride | Mild, green reagents | Pyridinethiourea derivative (A) |
| 2 | A + alkaline hydrolysis | Basic aqueous conditions | Hydrolyzed compound (B) |
| 3 | B + acid salt or o-fluorobenzamide (one-pot) | Acidic or one-pot method | Target compound or related derivatives |
This method is described in patent CN110818631A and emphasizes green chemistry principles for the preparation of pyridine-thiazolidine derivatives.
N-Substituted Thiazolidinedione Derivatives Synthesis
Another approach involves the synthesis of N-substituted thiazolidinediones, which are structurally close to thiazolidine derivatives. The process includes:
- Formation of substituted amides via reaction of substituted amines with chloroacetyl chloride.
- Knoevenagel condensation of pyridine-2-carboxaldehyde with 2,4-thiazolidinedione to yield key intermediates.
- Conversion of intermediates into salts to facilitate further reactions.
Final coupling steps to achieve the desired thiazolidine derivatives.
| Step | Reactants/Intermediates | Conditions | Product |
|---|---|---|---|
| 1 | Substituted amines + chloroacetyl chloride | K2CO3, dichloromethane (DCM) | Substituted amides (2a-2y) |
| 2 | Pyridine-2-carboxaldehyde + 2,4-thiazolidinedione | Acetic acid, sodium acetate | Knoevenagel intermediate (5) |
| 3 | Intermediate (5) + KOH in ethanol | Reflux | Knoevenagel salt (6) |
| 4 | Salt (6) + substituted amides | Reflux in methanol | N-substituted thiazolidinedione derivatives (P1-P25) |
This method, detailed in a 2020 study, provides a versatile route to thiazolidine-containing compounds with various substitutions on the pyridine ring.
Guanidine and Thiazole Derivative Coupling
A more complex synthetic route involves guanylation and thiazole formation steps, which can be adapted to prepare pyridine-thiazolidine derivatives:
- Synthesis of bis-Boc-protected guanidine derivatives by coupling amines with bis-Boc-S-methylisothiourea in the presence of triethylamine and mercury chloride.
- Removal of Boc protecting groups under acidic conditions (TFA/DCM reflux).
- Formation of thiazole and pyrimidine rings through cyclization reactions.
- Coupling of bromopyridine derivatives with amines via reductive amination.
This multi-step synthetic strategy allows for precise functionalization and is suited for preparing complex heterocyclic compounds including this compound analogs.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Guanidine formation | Bis-Boc-S-methylisothiourea, Et3N, HgCl2 | Bis-Boc-protected guanidine derivatives |
| 2 | Boc removal | TFA/DCM reflux | Free guanidines |
| 3 | Thiazole ring formation | Various cyclization protocols | Thiazole derivatives |
| 4 | Reductive amination | 6-bromopyridine-3-carbaldehyde + ethylpiperazine + Na triacetoxyborohydride | Bromopyridine amine intermediate |
This approach is documented in the Journal of Medicinal Chemistry and demonstrates high yields and selectivity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Industrial Suitability |
|---|---|---|---|
| Pyridine Thiourea Derivative Route | Green reagents, avoids toxic thiophosgene, scalable | Requires multiple steps and careful pH control | High; suitable for industrial scale-up |
| N-Substituted Thiazolidinedione Synthesis | Versatile, allows diverse substitutions | Multi-step, requires salt formation steps | Moderate; good for research and development |
| Guanidine and Thiazole Coupling | High selectivity, suitable for complex derivatives | Uses toxic HgCl2, multiple protection/deprotection steps | Moderate; more suited for specialized synthesis |
Research Findings and Optimization Notes
- The pyridine thiourea derivative method offers a green and efficient route by eliminating hazardous reagents and using readily available starting materials.
- The Knoevenagel condensation combined with salt formation enhances the reactivity and yield of thiazolidine derivatives in the N-substituted thiazolidinedione approach.
- Mercury-promoted guanylation, while effective, requires careful handling and disposal due to mercury toxicity; however, it provides excellent yields of guanidine intermediates crucial for further cyclization.
- Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly impacts the purity and yield of the final product.
- One-pot methods integrating multiple steps reduce purification needs and improve overall efficiency, particularly in industrial contexts.
Chemical Reactions Analysis
Types of Reactions
3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antidiabetic Activity
Research indicates that thiazolidine derivatives, including 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine, are being explored as potential modulators of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is crucial in glucose metabolism and fat cell differentiation. Studies have shown that these compounds can exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels .
Anticancer Properties
Thiazolidine derivatives have also demonstrated promising anticancer activities. For instance, a study highlighted the synthesis of thiazole-pyridine hybrids that exhibited significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of electronegative substituents like chlorine on the thiazole ring was found to enhance anticancer efficacy .
Anticonvulsant Activity
Another area of application for thiazolidine derivatives is in the treatment of epilepsy. Compounds similar to this compound have been synthesized and tested for anticonvulsant activity, showing effectiveness in reducing seizure frequency in animal models .
Synthetic Applications
The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis techniques that involve the reaction of thiazolidine precursors with trifluoromethylated pyridine derivatives. This versatility in synthesis allows for modifications that can tailor the compound's properties for specific applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific sites, thereby modulating biological pathways. This can lead to the inhibition of enzyme activity or alteration of receptor function, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine and related pyridine derivatives:
Key Research Findings
Electronic and Steric Effects
- Trifluoromethyl Group : Common to all compounds, the -CF₃ group increases electron-withdrawing character, enhancing resistance to oxidative metabolism. However, in the thiazolidine derivative, this effect is partially offset by the electron-donating thiazolidine nitrogen .
- Core Structure: Thiazolidine (target compound): Conformational rigidity may improve target binding specificity compared to pyrimidine or linear acrylate derivatives.
Biological Activity
3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHFNS
- Molecular Weight : 234.24 g/mol
The structure includes a thiazolidine ring, which contributes to its biological properties, and a trifluoromethyl-substituted pyridine moiety, enhancing its pharmacological profile.
Biological Activity Overview
Thiazolidine derivatives, including this compound, have shown promising biological activities across various domains. These include:
- Antidiabetic Activity : Thiazolidines are known for their insulin-sensitizing effects, making them candidates for treating type 2 diabetes mellitus. The thiazolidine framework is associated with PPAR modulation, which plays a crucial role in glucose metabolism .
- Antimicrobial Properties : Preliminary studies suggest that thiazolidine derivatives exhibit antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance .
- Antioxidant Effects : Some derivatives have demonstrated significant antioxidant activity, which may contribute to their therapeutic potential in oxidative stress-related diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, often involving the reaction of thiazolidine precursors with trifluoromethyl-substituted pyridine derivatives. The specific synthetic pathways can vary based on the desired purity and yield .
Antidiabetic Activity
Research indicates that compounds similar to this compound have been tested for their ability to enhance adipogenesis in 3T3-L1 cells and modulate PPAR activity. For instance, a study evaluated the effects of thiazolidinedione derivatives on glucose metabolism in diabetic mouse models, showing significant reductions in plasma glucose levels .
Antimicrobial Activity
In vitro assays have demonstrated that thiazolidine derivatives possess varying degrees of antimicrobial efficacy. For example, certain derivatives were tested against Staphylococcus aureus and E. coli, showing minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
Antioxidant Properties
A review highlighted the antioxidant potential of thiazolidinone derivatives, indicating that structural modifications could enhance their efficacy against lipid peroxidation. Compounds with specific substitutions exhibited improved inhibitory activity compared to standard antioxidants .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Thiazolidinedione | Contains a thiazolidine ring but lacks pyridine moiety | Known for insulin-sensitizing effects |
| Pyridine Derivatives | Various substitutions on the pyridine ring | Used in medicinal chemistry but lack thiazolidine structure |
| Thiazolidine-2,4-diones | Similar thiazolidine structure with different substituents | Exhibits distinct biological activities compared to this compound |
This table illustrates how the trifluoromethyl substitution and the combination of thiazolidine with pyridine may confer unique pharmacological properties not found in other related compounds.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using (6-(trifluoromethyl)pyridin-3-yl)boronic acid derivatives, followed by cyclization to form the thiazolidine ring . Alternative routes include cyclopropanation reactions with trifluoromethylpyridine intermediates, as demonstrated in the synthesis of structurally analogous pyrrole-carboxylic acid derivatives . Key steps involve optimizing reaction solvents (e.g., THF) and catalysts (e.g., Pd-based systems) to enhance yield.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Post-synthesis characterization requires Electrospray Ionization Mass Spectrometry (ESIMS) for molecular weight confirmation , HPLC for purity assessment (retention time analysis) , and NMR spectroscopy (¹H/¹³C) to verify structural motifs like the trifluoromethyl group and thiazolidine ring. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How do physicochemical properties influence experimental design?
- Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, THF) dictates reaction conditions, while its hygroscopicity necessitates anhydrous handling during synthesis . Stability studies under varying pH and temperature are recommended to avoid degradation during storage .
Advanced Research Questions
Q. How can researchers address contradictory spectral data during structural elucidation?
- Methodological Answer : Contradictions in NMR or ESIMS data may arise from unpurified intermediates or isomeric impurities . Cross-validation using 2D NMR techniques (COSY, HSQC) and high-resolution mass spectrometry (HRMS) is essential. For example, unresolved ESIMS peaks in cyclopropane-containing analogs were attributed to incomplete purification, highlighting the need for rigorous column chromatography .
Q. What strategies improve low yields in the thiazolidine cyclization step?
- Methodological Answer : Low yields often stem from competing side reactions or moisture-sensitive intermediates . Mitigation strategies include:
- Using molecular sieves to maintain anhydrous conditions.
- Optimizing reaction temperature (e.g., 0°C to RT gradients) to suppress byproducts.
- Employing thin-layer chromatography (TLC) for real-time monitoring of reaction progress .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer : Focus on modifying the pyridine and thiazolidine moieties to assess pharmacological activity. For example:
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Replace the thiazolidine ring with bioisosteres (e.g., pyrrolidine) to evaluate binding affinity. Computational modeling (e.g., docking studies ) can prioritize synthetic targets, as seen in kinase inhibitor research .
Q. What methods ensure intermediates remain stable during multi-step syntheses?
- Methodological Answer : Air- and moisture-sensitive intermediates require inert atmosphere handling (N₂/Ar glovebox) and low-temperature storage (-20°C). Protective groups (e.g., tert-butyldimethylsilyl) can stabilize reactive hydroxyl or amine functionalities, as demonstrated in pyridine derivative syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
